REACTION_CXSMILES
|
[C:1]([OH:11])(=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Cl-].[Cl-].[Al+3]>>[C:12]1([CH:3]2[C:4]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:1](=[O:11])[CH2:2]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
At the end, the mixture is kept refluxing for 22 hours
|
Duration
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22 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl ether which
|
Type
|
WASH
|
Details
|
is washed first with water until neutral, and then with a solution of 10% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
is then washed with a small amount of diisopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once more with petroleum ether and is dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 600.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |